Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a structurally complex small molecule characterized by a naphtho[1,2-b]furan core fused with a naphthalene system. Key substituents include:
- Position 3: An ethyl ester group (-COOCH₂CH₃).
- Position 4: A (4-benzylpiperidin-1-yl)methyl substituent, introducing a lipophilic benzyl-piperidine moiety.
- Position 5: A hydroxyl (-OH) group, enhancing polarity and hydrogen-bonding capacity.
- Position 2: A methyl (-CH₃) group.
Properties
IUPAC Name |
ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-3-33-29(32)25-19(2)34-28-23-12-8-7-11-22(23)27(31)24(26(25)28)18-30-15-13-21(14-16-30)17-20-9-5-4-6-10-20/h4-12,21,31H,3,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVVVCMXOMYIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCC(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The naphthofuran moiety is then synthesized separately and coupled with the piperidine derivative. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate each step of the reaction sequence.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow the compound to bind to receptors or enzymes, potentially inhibiting their activity. The naphthofuran moiety may also play a role in the compound’s biological activity by interacting with cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences among the target compound and analogs from , and 7:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen-Bonding Features |
|---|---|---|---|---|
| Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate (Target) | C₂₉H₃₂NO₄ | ~458.6 | 4-(4-Benzylpiperidinylmethyl), 5-hydroxy, 2-methyl | 5-hydroxy (donor), ester (acceptor), tertiary amine (weak/no donor) |
| (Z)-Ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate [5] | Not provided | N/A | 4-((4-Methylpiperazinyl)amino)methylene, 5-oxo | 5-oxo (acceptor), secondary amines (donors), imine (acceptor) |
| Ethyl 4-((3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl)methyl)piperazine-1-carboxylate [6] | Not provided | N/A | Piperazine-1-carboxylate, 5-hydroxy, ethoxycarbonyl | Piperazine (two secondary amines: donors/acceptors), 5-hydroxy (donor), ester (acceptor) |
| (Z)-Ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate [7] | C₂₂H₁₈N₂O₄ | 374.4 | Pyridin-2-ylamino methylene, 5-oxo | Pyridine (acceptor), 5-oxo (acceptor), amino (donor) |
Key Findings
Hydrogen-Bonding and Solubility: The target compound’s 5-hydroxy group acts as a strong hydrogen-bond donor, improving aqueous solubility compared to 5-oxo analogs (e.g., and ), which rely solely on acceptors (ketones, pyridine) .
Lipophilicity and Hydrophobicity :
- The benzyl group in the target compound contributes to higher lipophilicity (logP) relative to pyridine () or methylpiperazinyl () substituents, favoring interactions with hydrophobic targets.
Conformational Flexibility: Piperidine vs. ’s piperazine may adopt puckered conformations (see ), influencing spatial orientation .
Molecular Weight and Pharmacokinetics :
- The target compound’s higher molecular weight (~458.6 vs. 374.4 g/mol for ) may impact pharmacokinetic properties, such as slower diffusion rates but improved binding avidity due to increased surface area .
Biological Activity
Ethyl 4-((4-benzylpiperidin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphtho-furan backbone with a benzylpiperidine moiety. Its chemical formula is C₁₉H₂₃N₁O₃, and it exhibits properties typical of both furan and naphthalene derivatives.
1. Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antagonistic Activity : The compound has been shown to selectively antagonize certain muscarinic receptors, particularly M4 receptors, which are implicated in neurological functions and disorders .
- Adenosine Receptor Affinity : It demonstrates significant binding affinity for adenosine A2A receptors (K_i = 15.2 nM), suggesting potential applications in treating conditions related to dopamine signaling, such as Parkinson's disease .
The primary mechanisms include:
- Receptor Modulation : By interacting with muscarinic and adenosine receptors, the compound may modulate neurotransmitter release and neuronal excitability.
- Histone Methyltransferase Inhibition : There are indications that similar compounds can inhibit histone methyltransferases, which play roles in epigenetic regulation .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. Critical Factors :
- Oxidation/Reduction : PCC or LiAlH₄ may alter regioselectivity during hydroxyl group introduction .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
How can conflicting NMR and X-ray crystallography data for this compound be reconciled in structural validation?
Advanced
Discrepancies between NMR (e.g., unexpected coupling patterns) and X-ray data (bond lengths/angles) often arise from dynamic effects (e.g., tautomerism) or crystal packing forces.
Methodological Approach :
- Variable-temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures .
- DFT-based NMR prediction : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate proposed tautomers .
- Hirshfeld surface analysis : Quantify intermolecular interactions in the crystal lattice to assess packing-induced distortions .
Example : A study resolved conflicting data for a naphthofuran analog by identifying a keto-enol equilibrium, confirmed via IR (C=O stretch at 1680 cm⁻¹) and DFT .
What strategies optimize the introduction of the 4-benzylpiperidine group while minimizing byproducts?
Advanced
Key Parameters :
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to reduce homocoupling byproducts .
- Temperature control : Maintain ≤80°C during nucleophilic substitution to prevent Fries rearrangement .
- Protecting groups : Temporarily protect the hydroxyl group with TBSCl to avoid unwanted etherification .
Table 1 : Optimization of Benzylpiperidine Introduction
| Condition | Yield (%) | Major Byproduct | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 80°C | 62 | Dehalogenated product | |
| Pd(PPh₃)₄, THF, 60°C | 78 | None |
How do electronic properties (HOMO-LUMO gaps) of this compound influence its pharmacological activity?
Advanced
DFT studies reveal that the HOMO-LUMO gap (~3.5 eV) correlates with redox stability and binding affinity to biological targets (e.g., kinases).
Methodology :
- Charge distribution : The benzylpiperidine nitrogen acts as an electron donor, enhancing interaction with hydrophobic enzyme pockets .
- Molecular docking : Simulations using AutoDock Vina show strong binding (ΔG = -9.2 kcal/mol) to CYP450 isoforms, suggesting metabolic stability .
Data Contradiction : A study noted lower experimental activity than predicted due to solvation effects, resolved by incorporating PCM solvent models in DFT .
What analytical techniques are critical for characterizing byproducts in the final synthesis step?
Q. Basic
- HPLC-MS : Identifies low-abundance byproducts (e.g., demethylated analogs) using a C18 column and ESI+ mode .
- TLC with derivatization : Visualize polar impurities by spraying with vanillin-H₂SO₄ .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 500.2452) to rule out structural isomers .
Advanced Tip : Use preparative HPLC to isolate byproducts for standalone NMR analysis, enabling structural elucidation of <1% impurities .
How can solvent choice impact the regioselectivity of hydroxyl group functionalization?
Advanced
Case Study :
- Polar solvents (DMF) : Favor O-alkylation due to stabilized transition states via hydrogen bonding .
- Nonpolar solvents (toluene) : Promote C-alkylation at the naphthofuran 4-position due to π-π stacking interactions .
Q. Experimental Validation :
- In DMF, ethylation of the hydroxyl group yields 85% O-ethyl derivative.
- In toluene, 70% C-alkylation at the adjacent carbon is observed .
What computational methods validate the stability of proposed tautomeric forms?
Q. Advanced
Potential Energy Surface (PES) scans : Identify low-energy tautomers using Gaussian at the M06-2X/def2-TZVP level .
NBO analysis : Quantify resonance stabilization (e.g., 15 kcal/mol for enol→keto tautomerism) .
MD simulations : Assess tautomer prevalence in aqueous solutions (AMBER force field) .
Outcome : A study confirmed a 4:1 keto-enol ratio in DMSO-d₆ via integrated NMR peak areas, matching computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
